N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide
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Overview
Description
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide is an organic compound that features a benzamide core substituted with a methoxy group and a thiophene-containing side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide typically involves the following steps:
Formation of the Thiophene-Containing Intermediate: The thiophene moiety is introduced through a Grignard reaction or a similar organometallic coupling reaction.
Hydroxylation: The intermediate is then hydroxylated using reagents such as hydrogen peroxide or osmium tetroxide.
Amidation: The final step involves the coupling of the hydroxylated intermediate with 3-methoxybenzoic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide
- N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide
- N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Uniqueness
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide is unique due to the presence of both a methoxy group and a thiophene-containing side chain. This combination of functional groups imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-19-13-4-2-3-11(9-13)15(18)16-7-5-14(17)12-6-8-20-10-12/h2-4,6,8-10,14,17H,5,7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSZHNFHMJACBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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